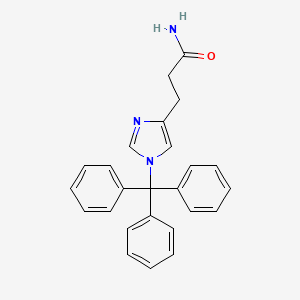
3-(1-Trityl-1H-imidazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Trityl-1H-imidazol-4-yl)propanamide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a trityl group attached to the imidazole ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of alpha halo-ketones, amino nitriles, or other suitable precursors under specific reaction conditions.
Industrial Production Methods
Industrial production of imidazole derivatives, including 3-(1-Trityl-1H-imidazol-4-yl)propanamide, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反应分析
Types of Reactions
3-(1-Trityl-1H-imidazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trityl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce new functional groups to the imidazole ring.
科学研究应用
3-(1-Trityl-1H-imidazol-4-yl)propanamide has various applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Imidazole derivatives are often used in biochemical assays and as enzyme inhibitors.
作用机制
The mechanism of action of 3-(1-Trityl-1H-imidazol-4-yl)propanamide depends on its specific application. In biological systems, imidazole derivatives can interact with enzymes and receptors, modulating their activity. The trityl group may influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
1-Trityl-imidazole-4-methanol: Another trityl-substituted imidazole with different functional groups.
3-(1-Trityl-1H-imidazol-4-yl)-acrylic acid: A related compound with an acrylic acid moiety.
Uniqueness
3-(1-Trityl-1H-imidazol-4-yl)propanamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the trityl group can enhance its stability and modify its interactions with other molecules.
属性
分子式 |
C25H23N3O |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
3-(1-tritylimidazol-4-yl)propanamide |
InChI |
InChI=1S/C25H23N3O/c26-24(29)17-16-23-18-28(19-27-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H2,26,29) |
InChI 键 |
WHCNQXOWBVWGFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















